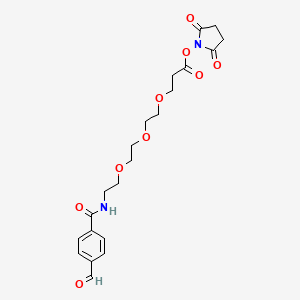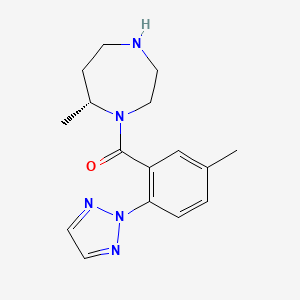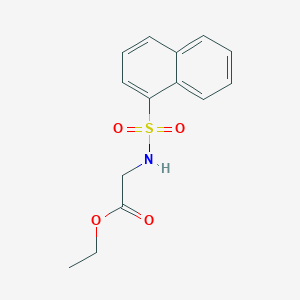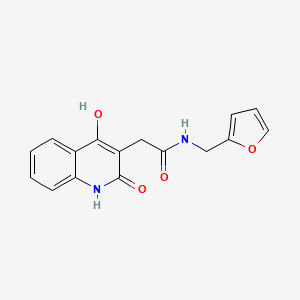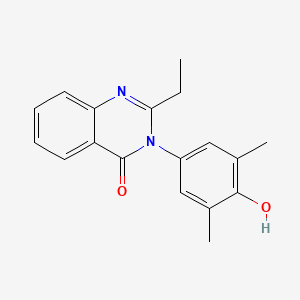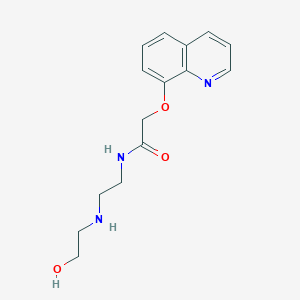
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide is a synthetic organic compound that features a quinoline moiety linked to an acetamide group through an ether linkage. Compounds containing quinoline structures are often of interest due to their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-(2-hydroxyethylamino)ethylamine.
Ether Formation: The quinoline is functionalized to introduce an ether linkage with the acetamide group.
Amidation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets and modulating their activity, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinacrine: Another quinoline-based compound with antiprotozoal and anti-inflammatory properties.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for treating autoimmune diseases.
Uniqueness
N-(2-((2-Hydroxyethyl)amino)ethyl)-2-(quinolin-8-yloxy)acetamide is unique due to its specific structural features, such as the hydroxyethylamino group and the ether linkage, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
88350-43-0 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC 名称 |
N-[2-(2-hydroxyethylamino)ethyl]-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C15H19N3O3/c19-10-9-16-7-8-17-14(20)11-21-13-5-1-3-12-4-2-6-18-15(12)13/h1-6,16,19H,7-11H2,(H,17,20) |
InChI 键 |
DLRNQGQBPLVPHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(=O)NCCNCCO)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


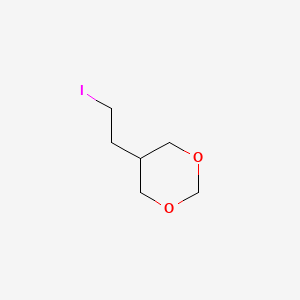
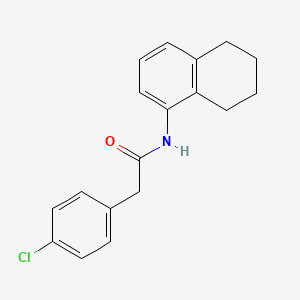
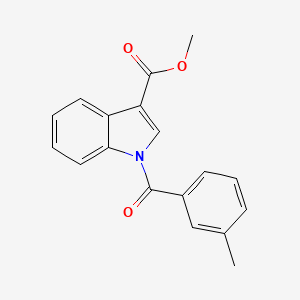
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
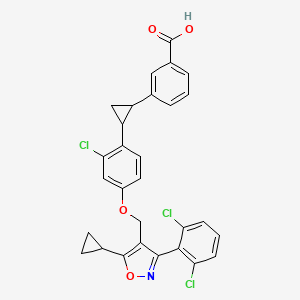
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
